

# Preclinical Safety and Toxicity Profile of SHR1653: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR1653   |           |
| Cat. No.:            | B15607533 | Get Quote |

This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's safety profile, experimental methodologies, and mechanism of action.

### **Executive Summary**

**SHR1653** is a novel, highly potent, and selective antagonist of the oxytocin receptor (OTR) with excellent blood-brain barrier penetration.[1][2] Preclinical investigations, including in vitro and in vivo studies, have been conducted to establish its safety and toxicity profile prior to clinical evaluation. This document summarizes the key findings from these non-clinical studies, including acute toxicity assessments in rodents. The data indicates a favorable safety margin for **SHR1653**.

# **Mechanism of Action and Signaling Pathway**

SHR1653 exerts its pharmacological effect by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] This binding inhibits the downstream signaling cascade typically initiated by oxytocin. The oxytocin receptor is structurally similar to vasopressin receptors (V1A, V1B, and V2), but SHR1653 has demonstrated high selectivity for the OTR.[1] [2]

The binding of oxytocin to its receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into



inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, such as uterine contractions. **SHR1653** blocks this entire pathway by preventing the initial binding of oxytocin.



Click to download full resolution via product page

Caption: SHR1653 Mechanism of Action and Signaling Pathway.

## **Preclinical Safety and Toxicity Data**

A non-GLP 7-day acute toxicity study was conducted in rats to evaluate the safety profile of **SHR1653**.[1]

### **In Vitro Activity**

The inhibitory activity of **SHR1653** was assessed against the human oxytocin receptor (hOTR).

| Parameter   | Value | Reference |
|-------------|-------|-----------|
| IC50 (hOTR) | 15 nM | [3]       |

## **Acute Toxicity Study in Rats**

The study evaluated the effects of **SHR1653** at three different dose levels.



| Dosage (mg/kg) | Key Observations                                      |  |
|----------------|-------------------------------------------------------|--|
| 100            | Well tolerated, no abnormal findings.[1]              |  |
| 300            | Well tolerated, no abnormal findings.[1]              |  |
| 900            | Well tolerated, increased urinary output observed.[1] |  |

## **Safety Margin Assessment**

Based on the acute toxicity study, the following safety parameters were determined.

| Parameter                                   | Value                                              | Reference |
|---------------------------------------------|----------------------------------------------------|-----------|
| No-Observed-Adverse-Effect<br>Level (NOAEL) | 300 mg/kg                                          | [1]       |
| Maximum Tolerated Dose (MTD)                | >900 mg/kg                                         | [1]       |
| Estimated Safety Margin                     | 10-fold (based on an efficacious dose of 30 mg/kg) | [1]       |

# **Experimental Protocols Non-GLP 7-Day Acute Rat Toxicity Study**

Objective: To assess the potential toxicity of **SHR1653** following daily oral administration to rats for 7 days.

Animal Model: Rats (strain not specified in the available literature).

#### Dosage Groups:

• Group 1: 100 mg/kg

Group 2: 300 mg/kg

• Group 3: 900 mg/kg







• A control group receiving vehicle is implied but not explicitly stated in the source material.

Route of Administration: Oral (assumed based on the context of developing an orally potent antagonist).

Duration of Treatment: 7 days.

Parameters Monitored:

- Clinical observations
- Body weight
- Hematology
- Blood chemistry

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).





Click to download full resolution via product page

Caption: Workflow for the 7-Day Acute Rat Toxicity Study.



### Conclusion

The preclinical data available for **SHR1653** suggests a favorable safety and toxicity profile. In a 7-day acute toxicity study in rats, the compound was well-tolerated up to a dose of 900 mg/kg, with only increased urinary output noted at this highest dose. The determined NOAEL of 300 mg/kg provides a solid basis for establishing a safe starting dose in first-in-human clinical trials. The high selectivity for the oxytocin receptor over vasopressin receptors further supports a potentially low risk of off-target effects. These findings, combined with its potent OTR antagonist activity, position **SHR1653** as a promising therapeutic candidate. Further long-term toxicology studies will be necessary to fully characterize its safety profile for chronic use.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Safety and Toxicity Profile of SHR1653: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607533#preclinical-data-on-shr1653-safety-and-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com